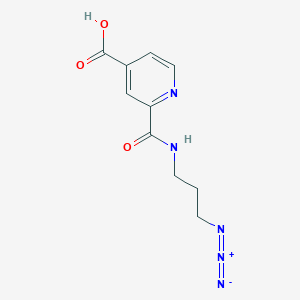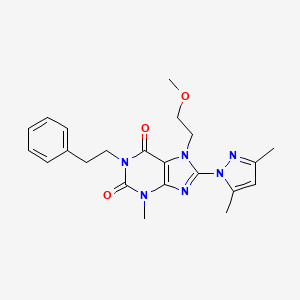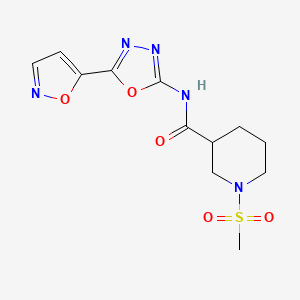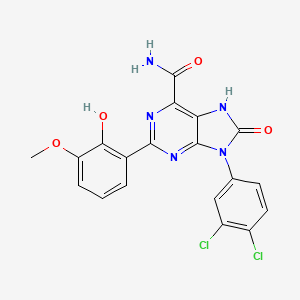
2,4,6-Tribromo-3,5-difluorobenzonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4,6-Tribromo-3,5-difluorobenzonitrile is a chemical compound with the CAS Number: 943528-40-3 . It has a molecular weight of 375.79 and its IUPAC name is 2,4,6-tribromo-3,5-difluorobenzonitrile .
Molecular Structure Analysis
The InChI code for 2,4,6-Tribromo-3,5-difluorobenzonitrile is 1S/C7Br3F2N/c8-3-2(1-13)4(9)7(12)5(10)6(3)11 . This indicates that the compound contains seven carbon atoms, three bromine atoms, two fluorine atoms, and one nitrogen atom.Physical And Chemical Properties Analysis
2,4,6-Tribromo-3,5-difluorobenzonitrile is stored at room temperature . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the available resources.Wissenschaftliche Forschungsanwendungen
Bromination and Synthesis of Aromatic Compounds
The study of the bromination of aromatic compounds using bromine in a microreactor has shown efficient and easy-to-handle processes for synthesizing valuable intermediates like 2,4,5-Trifluorobromobenzene, which are important for the synthesis of biologically active peptides and fluorescent reagents. This continuous-flow system utilizing FeBr3 as a catalyst demonstrates the potential of 2,4,6-Tribromo-3,5-difluorobenzonitrile and related compounds in facilitating rapid and high-yield chemical syntheses (Deng et al., 2016).
Material Science and Polymer Research
The synthesis and characterization of hyperbranched poly(arylene ether)s from a new activated trifluoro B3 monomer adopting an A2 + B3 approach show the application of fluorinated aromatic nitriles in creating polymers with high molecular weight, excellent thermal stability, and higher glass transition temperatures compared to their linear analogs. This research highlights the role of 2,4,6-Tribromo-3,5-difluorobenzonitrile in developing advanced materials with potential applications in various industries (Banerjee et al., 2009).
Advanced Catalysis
Research on scandium trifluoromethanesulfonate as an extremely active Lewis acid catalyst for acylation of alcohols with acid anhydrides and mixed anhydrides demonstrates the potential of fluorinated aromatic compounds in enhancing catalytic activities. The high catalytic activity of scandium triflate underscores the significance of 2,4,6-Tribromo-3,5-difluorobenzonitrile in facilitating selective and efficient chemical reactions, further expanding its applications in organic synthesis (Ishihara et al., 1996).
Organic Synthesis
The continuous kilogram-scale process for the synthesis of 2,4,5-trifluorobromobenzene via Gattermann reaction using microreactors underscores the role of fluorinated nitriles in pharmaceutical manufacturing. This research exemplifies the industrial application of 2,4,6-Tribromo-3,5-difluorobenzonitrile in efficiently synthesizing valuable intermediates for the pharmaceutical industry, highlighting its importance in continuous manufacturing processes (Deng et al., 2017).
Safety and Hazards
The safety information available indicates that 2,4,6-Tribromo-3,5-difluorobenzonitrile may be harmful. The hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and if on skin or hair: Remove/Take off immediately all contaminated clothing. Rinse skin with water/shower (P302+P352) .
Eigenschaften
IUPAC Name |
2,4,6-tribromo-3,5-difluorobenzonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7Br3F2N/c8-3-2(1-13)4(9)7(12)5(10)6(3)11 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQPZRWDNSAKHNA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(#N)C1=C(C(=C(C(=C1Br)F)Br)F)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7Br3F2N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.79 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4,6-Tribromo-3,5-difluorobenzonitrile | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-((9-(4-butoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)-N-(m-tolyl)acetamide](/img/no-structure.png)


![5-[(3-Fluorophenyl)methylsulfanyl]-2-[2-(2-methylbenzimidazol-1-yl)ethyl]-[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B2931553.png)
![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-fluoro-3-methylbenzenesulfonamide](/img/structure/B2931558.png)
![1-[4-(3-methoxyphenoxy)butyl]-1H-benzimidazole](/img/structure/B2931559.png)

![ethyl 4-({(2Z)-8-methoxy-3-[(6-methylpyridin-2-yl)carbamoyl]-2H-chromen-2-ylidene}amino)benzoate](/img/structure/B2931561.png)


![N-(2,5-dimethylphenyl)-2-((3-(2-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2931565.png)


